molecular formula C16H12ClNO2S B2720527 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 438215-52-2

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2720527
CAS No.: 438215-52-2
M. Wt: 317.79
InChI Key: YAOFFAVDZNBFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 6, a 5-ethylthiophen-2-yl group at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOFFAVDZNBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. In this case, the starting materials would include 2-amino-5-chlorobenzaldehyde and 5-ethylthiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene to cyclize aniline derivatives into quinoline derivatives. The reaction conditions for this method are more stringent, requiring higher temperatures and careful control of reaction parameters to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing automated systems for precise control of reaction conditions. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs. Common industrial methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid has been extensively studied for its potential therapeutic applications, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics. In vitro studies have shown efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Research

The compound has been investigated for its anticancer potential. It may inhibit key enzymes involved in cancer cell proliferation, such as:

  • DNA Gyrase and Topoisomerase : By disrupting DNA replication, it can induce apoptosis in cancer cells . Various derivatives of quinoline compounds have demonstrated promising results in inhibiting tumor growth in cell lines like HCT-116 and MCF-7 .

Antiviral Properties

Research indicates that quinoline derivatives can exhibit antiviral effects, potentially targeting viral replication mechanisms. The specific role of this compound in this area is under investigation .

Synthetic Organic Chemistry

This compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can enhance biological activity or create novel compounds for research .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that it exhibited significant inhibition against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound showed IC50 values ranging from 1.9 to 7.52 μg/mL against cancer cell lines HCT116 and MCF7. These findings suggest that modifications to the structure could yield compounds with enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell division. The presence of the chloro and ethylthiophenyl groups enhances its binding affinity and specificity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 5-methylfuran-2-yl Cl 287.70 Antitubercular activity (MIC = 16 µg/mL)
6-Chloro-2-(2-thienyl)quinoline-4-carboxylic acid 2-thienyl (unsubstituted) Cl 289.74 Used in organic electronics
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid 5-chlorothien-2-yl Cl 324.18 Enhanced electrophilicity
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid 5-ethylthiophen-2-yl C₂H₅ 315.80 Higher lipophilicity

Key Observations :

  • Thiophene vs. Furan : Thiophene-containing analogs (e.g., 5-ethylthiophen-2-yl) exhibit greater electron delocalization due to sulfur's polarizability, enhancing interactions in biological targets . Furan analogs (e.g., 5-methylfuran-2-yl) may offer improved metabolic stability .

Substituent Variations at Position 6

The halogen or alkyl group at position 6 modulates electronic properties and reactivity:

Compound Name Position 6 Substituent Key Properties/Activities Reference
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid F Improved solubility in polar solvents
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid Br Enhanced electrophilicity for nucleophilic substitution
6-Methoxy-2-arylquinoline-4-carboxylic acid OCH₃ Inhibits P-glycoprotein (IC₅₀ = 0.5 µM)

Key Observations :

  • Chlorine vs. Bromine : Chlorine at position 6 provides a balance between electronic withdrawal and steric hindrance, favoring interactions with hydrophobic enzyme pockets . Bromine may enhance reactivity but reduce solubility .
  • Ethyl vs. Methyl: In 6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, the ethyl group at position 6 further increases hydrophobicity, which could enhance blood-brain barrier penetration .

Functional Group Variations at Position 4

The carboxylic acid group at position 4 is critical for derivatization and biological activity:

Compound Name Position 4 Functional Group Key Properties/Activities Reference
Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate COOEt Potent Mtb gyrase inhibition (IC₅₀ = 10 µM)
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxamide CONH₂ Improved metabolic stability

Key Observations :

  • Carboxylic Acid vs. Ester : The free carboxylic acid enables hydrogen bonding with target proteins (e.g., Mtb gyrase), while ester derivatives like ethyl carboxylates improve cell permeability .

Example Protocol :

  • 6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid: Synthesized via coupling of 6-chloroquinoline-4-carboxylic acid with 5-ethylthiophene-2-boronic acid under Suzuki-Miyaura conditions (yield: 45–60%) .

Characterization Data :

  • ¹H-NMR (DMSO-d₆): δ 8.45 (s, 1H, quinoline-H), 7.92–7.85 (m, 2H, thiophene-H), 2.85 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃) .
  • LCMS : [M+H]⁺ = 318.1 .

Biological Activity

6-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid, with the CAS number 438215-52-2, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H12ClNO2S, with a molecular weight of 317.79 g/mol. The compound exhibits a predicted boiling point of approximately 487.6 °C and a density of 1.388 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial and anticancer properties.

1. Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant activity against mycobacterial species, including Mycobacterium tuberculosis. In studies involving substituted quinoline derivatives, certain compounds demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .

Table 1: Antimycobacterial Activity Comparison

Compound NameActivity Against M. tuberculosisIC50 (µmol/L)
Standard (Isoniazid)Yes0.5
This compoundYesTBD

2. Inhibition of Photosynthetic Electron Transport
The compound has also been evaluated for its ability to inhibit photosynthetic electron transport (PET). In a study involving chloroplasts from Spinacia oleracea, quinoline derivatives showed varying degrees of PET inhibition, with some compounds achieving notable IC50 values .

Table 2: PET Inhibition Activity

Compound NameIC50 (µmol/L)Effectiveness
N-(2-Hydroxyphenyl)quinoline-2-carboxamide16.3Moderate
N-benzyl-2-naphthamide7.5High
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the chloro group and the ethyl thiophene moiety may enhance its biological activity. Studies have shown that modifications in the quinoline structure can significantly affect antimicrobial potency and PET inhibition .

Case Studies

  • Antimycobacterial Screening : A series of quinoline derivatives were synthesized and screened for activity against multiple mycobacterial strains. The results indicated that structural modifications led to enhanced activity against resistant strains, highlighting the potential for developing new therapeutics based on this compound .
  • Photosynthesis Inhibition : In experiments assessing PET inhibition, certain derivatives exhibited promising results, suggesting that further development could lead to effective herbicides or agents that target photosynthetic pathways in plants .

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols:

Quinoline Core Formation : Use classical methods like the Gould–Jacob or Friedländer reaction to construct the quinoline backbone. For example, condensation of substituted anilines with β-ketoesters under acidic conditions .

Functionalization : Introduce the chloro group at position 6 via electrophilic substitution (e.g., using POCl₃ or N-chlorosuccinimide) and the 5-ethylthiophen-2-yl moiety via Suzuki-Miyaura coupling .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH under reflux conditions .

Q. Key Considerations :

  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance coupling efficiency .
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .

Q. How is the compound’s structure validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., quinoline C-4 carboxylic acid at ~170 ppm in ¹³C NMR) .
    • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, Cl, S percentages .

Advanced Research Questions

Q. How can conflicting biological activity data for quinoline derivatives be resolved?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) arise from:

Structural Variability : Minor substituent changes (e.g., ethyl vs. methyl groups) alter target binding.

Assay Conditions : pH, solvent (DMSO vs. aqueous), and cell line variability impact results .

Q. Resolution Strategies :

  • Dose-Response Studies : Establish IC₅₀ values across multiple concentrations.
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) alongside cell-based tests .
  • Molecular Docking : Predict binding modes to reconcile activity differences (e.g., thiophene interactions with hydrophobic enzyme pockets) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Green Chemistry Approaches :

  • Solvent-Free Microwave Synthesis : Reduces side reactions and energy use .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to minimize waste .

Process Optimization :

  • Continuous Flow Reactors : Improve heat/mass transfer for Cl-substitution and coupling steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What analytical methods resolve spectral overlaps in quinoline derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic proton signals (e.g., quinoline C-2/C-8 protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to assign nitrogen environments .
  • HPLC-PDA-MS : Couple chromatography with UV/Vis and mass detection to isolate and identify impurities .

Q. How do electronic effects of substituents influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl) : Increase electrophilicity at C-4, enhancing nucleophilic acyl substitution .
  • Electron-Donating Groups (Ethylthiophene) : Stabilize intermediates in cross-coupling reactions via resonance .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further derivatization .

Q. What are the key challenges in crystallizing this compound?

Methodological Answer:

  • Polymorphism : Slow evaporation from acetone/chloroform mixtures yields single crystals .
  • Intermolecular Interactions : Weak C–H⋯O/N hydrogen bonds and π-π stacking (3.7–3.8 Å) stabilize crystal lattices .

Q. How can metabolic stability be assessed for drug development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
  • Metabolite ID : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at C-3 or glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.